2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-8-11-18(12-9-16)30(28,29)26-13-3-4-15-7-10-17(14-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOHFDFSRGFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline to form an intermediate, which is then reacted with 2-fluorobenzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamide moiety can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on RORγ Activity
Core Modifications and Target Selectivity
- Tetrahydroquinoline vs. Heterocycles: The tetrahydroquinoline core is shared among RORγ and mTOR inhibitors, but substituents dictate target specificity. For example, morpholine-carbonyl groups () shift activity toward mTOR, while sulfonyl/benzamide groups favor RORγ .
Biological Activity
The compound 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 951460-51-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology and neurobiology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.5 g/mol. The structure features a tetrahydroquinoline core with fluorine and sulfonamide substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 951460-51-8 |
| Molecular Formula | C21H18F2N2O4S2 |
| Molecular Weight | 464.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These inhibitors can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various tumor types .
- Nuclear Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma), influencing immune response and inflammation pathways.
Antitumor Activity
Research indicates that the compound demonstrates significant antitumor properties . In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For instance, compounds structurally related to this molecule exhibited IC50 values ranging from 1.30 μM against HepG2 cells to lower values in other assays .
Case Studies
- HepG2 Cell Line Study : A study focused on the antiproliferative effects of related compounds demonstrated an IC50 of 1.30 μM for solid tumor inhibition in HepG2 cells. This study also highlighted the compound's ability to promote apoptosis and induce G2/M phase arrest in the cell cycle .
- Combination Therapy : Another investigation revealed that when combined with standard chemotherapeutics like taxol and camptothecin, the compound enhanced their anticancer efficacy at concentrations as low as 0.5 μM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Chlorine instead of fluorine | Moderate antitumor activity |
| 2-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Two fluorine atoms | Enhanced RORγ antagonism |
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroquinoline scaffold .
Sulfonylation : Reaction of the tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Benzamide Coupling : Amidation using 2-fluorobenzoyl chloride or activated esters (e.g., HATU/DMAP) under inert conditions .
Key factors affecting yield:
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of fluorinated aromatic protons (δ 7.1–7.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for CH adjacent to S) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 440.5 (CHFNOS) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and confirms sulfonyl group orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) for this compound?
Methodological Answer: Discrepancies in IC values (e.g., 1–15 μM for RORγ inhibition ) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. Jurkat) or incubation times.
- Compound Purity : Impurities >5% can skew results; validate via HPLC before assays .
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter assays for functional activity) to confirm specificity .
Q. Example Workflow :
Reproduce assays under standardized conditions (e.g., 24-h incubation in HEK293 cells).
Cross-validate with knockout models (e.g., RORγ cells) to rule off-target effects .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in fluorinated tetrahydroquinoline derivatives?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with RORγ’s ligand-binding domain (LBD). Key residues: Arg364 and His479 .
- QSAR Modeling : Train models on fluorobenzamide derivatives with reported IC data to identify critical substituents (e.g., fluorine at position 2 enhances potency) .
- MD Simulations : Analyze stability of sulfonamide-protein hydrogen bonds over 100-ns trajectories .
Q. How can researchers design assays to evaluate off-target effects in kinase or nuclear receptor pathways?
Methodological Answer:
- Kinome Profiling : Use panels like Eurofins KinaseProfiler™ to screen against 468 kinases at 1 μM concentration .
- Nuclear Receptor Cross-Reactivity : Test against RORα, PPARγ, and ERα using reporter gene assays (e.g., Gal4-UAS luciferase) .
- CYP Inhibition Assays : Assess metabolic interference via fluorometric cytochrome P450 inhibition kits (e.g., CYP3A4/2D6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
